molecular formula C26H28ClNO B195052 Clomiphene CAS No. 15690-57-0

Clomiphene

カタログ番号 B195052
CAS番号: 15690-57-0
分子量: 406 g/mol
InChIキー: GKIRPKYJQBWNGO-OCEACIFDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clomiphene is a non-steroidal fertility medicine. It probably works by changing the hormone balance of the body. In women, this causes ovulation to occur and prepares the body for pregnancy . It is used as a fertility medicine in some women who are unable to become pregnant .


Molecular Structure Analysis

Clomiphene has the molecular formula C26H28ClNO and an average mass of 405.960 Da . It is a triphenyl ethylene stilbene derivative .


Chemical Reactions Analysis

Clomiphene initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomiphene therapy, is an increase in the release of pituitary gonadotropins .


Physical And Chemical Properties Analysis

Clomiphene has a high bioavailability of over 90% . Its density is 1.1±0.1 g/cm3, boiling point is 509.0±50.0 °C at 760 mmHg, and vapour pressure is 0.0±1.3 mmHg at 25°C . The molar refractivity is 123.7±0.3 cm3 .

科学的研究の応用

Treatment of Secondary Hypogonadism

Specific Scientific Field

Endocrinology

Summary of the Application

Clomiphene Citrate has an off-label indication to treat hypogonadism in select populations. It is equally effective as testosterone in treating certain types of hypogonadism and leads to fewer side effects, lower treatment cost, and decreased rates of infertility in the male veteran population .

Methods of Application or Experimental Procedures

Data was obtained from the Veterans Administration Data Warehouse through the Veterans Administration Informatics and Computing Infrastructure. Data was extracted using SQL. There were 405,824 male patients with a diagnosis of hypogonadism (87.1%) and infertility (12.9%). Of these, 9566 patients have been treated with clomiphene citrate and 232,123 with various testosterone therapy .

Results or Outcomes

Clomid treatment normalized testosterone levels in 53.2% versus 46.8% in the testosterone group (OR 1.32 P<0.005). All-cause mortality was in the clomid group 0.16% and 1.62% in the testosterone group (OR 0.16 P<0.001). The incidence of new Osteoporosis for clomid was 3.9 % versus 5.9% for testosterone (OR 0.65 P<0.001) .

Intravenous Injection Formulation

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Clomiphene citrate is the first-line treatment for women with abnormal or failed ovulation. In this study, a clomiphene citrate-hydroxypropyl-β-cyclodextrin inclusion complex was prepared for its use in intravenous injection .

Methods of Application or Experimental Procedures

The inclusion complex was characterized in the liquid state (phase solubility) and solid state by differential scanning calorimetry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy analyses. The sterile intravenous injection containing 0.5% clomiphene citrate was prepared and characterized for its physical properties, assay, pH, and osmolality .

Results or Outcomes

The stability data at the accelerated (40°C) storage condition for 6 months showed satisfactory results: the drug assay in the injection was between 90 and 105%, the injection remained clear, pH was between 4.0 and 4.4, and osmolality was between 270 and 350 mOsm .

Treatment of Hypogonadism with Enclomiphene

Summary of the Application

Enclomiphene, an isomer of Clomiphene, has been studied for its potential use in treating hypogonadism. The findings support the use of enclomiphene as a comparable treatment option for hypogonadal men while minimizing the risk of adverse effects .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this study are not detailed in the available resources.

Results or Outcomes

Treatment of Polycystic Ovary Syndrome (PCOS)

Summary of the Application

Clomiphene is the first-line treatment for PCOS patients, but most individuals may be resistant to it. This study aims to assess the efficacy of dexamethasone and clomiphene in the treatment of PCOS patients .

Results or Outcomes

The study concluded that the treatment of dexamethasone combined with clomiphene is helpful to improve the ovulation and pregnancy rate in patients with PCOS, and improve the hormone levels of patients .

Safety And Hazards

Clomiphene may damage fertility or the unborn child . It should not be used if you have liver disease, unexplained abnormal vaginal bleeding, an uncontrolled adrenal gland or thyroid disorder, an ovarian cyst unrelated to polycystic ovary syndrome, or if you are pregnant . Using clomiphene for longer than 3 treatment cycles may increase your risk of developing an ovarian tumor .

特性

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318048
Record name Enclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Record name SID50085975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clomiphene

CAS RN

15690-57-0, 911-45-5
Record name Enclomiphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15690-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enclomiphene [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enclomiphene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomifene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENCLOMIPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6D2UI4FLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 116.5-118 °C /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

clomifene; chloramiphene; C26H28ClNO; mol. wt. 405.98, is as follows: ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clomiphene
Reactant of Route 2
Reactant of Route 2
Clomiphene
Reactant of Route 3
Reactant of Route 3
Clomiphene
Reactant of Route 4
Reactant of Route 4
Clomiphene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Clomiphene
Reactant of Route 6
Reactant of Route 6
Clomiphene

Citations

For This Compound
68,700
Citations
R Homburg - Human reproduction, 2005 - academic.oup.com
The purpose of this review is to examine whether the time has come to replace clomiphene citrate (CC) as the first line therapy for WHO group II (eu-oestrogenic) infertility, the majority of …
Number of citations: 483 academic.oup.com
RP Dickey, DE Holtkamp - Human Reproduction Update, 1996 - academic.oup.com
… and pharmacology of clomiphene from the … of clomiphene since 1962, most recently with the aid of vaginal ultrasound. Ultrasound findings in 2841 cycles of treatment with clomiphene …
Number of citations: 314 academic.oup.com
E Kousta, DM White, S Franks - Human reproduction update, 1997 - academic.oup.com
… associated with a decreased response to clomiphene citrate; it follows therefore, … clomiphene citrate predicted an adverse pregnancy outcome in women who conceived. Clomiphene …
Number of citations: 469 academic.oup.com
J Garcia, GS Jones, AC Wentz - Fertility and Sterility, 1977 - Elsevier
… clomiphene may aid in confirming the diagnosis and establishing a prognosis in patients with primary or secondary amenorrhea. The success of clomiphene … discontinued clomiphene …
Number of citations: 338 www.sciencedirect.com
EE Wallach, EY Adashi - Fertility and sterility, 1984 - Elsevier
It has now been 28 years since the synthesis of clomiphene citrate (CC) by Dr. Frank P. Palopoli, l, 2 then a synthetic chemist with the William S. Merrell Company. However, despite …
Number of citations: 324 www.sciencedirect.com
E Hughes, J Brown, JJ Collins… - … of systematic reviews, 2010 - cochranelibrary.com
… use of clomiphene may be considered somewhat controversial. Despite this, clomiphene is … Understanding the effectiveness of clomiphene in this patient group is, therefore, extremely …
Number of citations: 241 www.cochranelibrary.com
RA Lobo, M Gysler, CM March, U Goebelsmann… - Fertility and …, 1982 - Elsevier
… in a large group ofwomen receiving clomiphene. We included women who ultimately failed to ovulate with clomiphene in order to carefully characterize this group of women. …
Number of citations: 203 www.sciencedirect.com
S Nasseri, WL Ledger - Human Fertility, 2001 - Taylor & Francis
… The role of empirical clomiphene in the treatment of unexplained infertility is debatable and … factors in clomiphene-resistant patients. Failure to ovulate in response to clomiphene has …
Number of citations: 59 www.tandfonline.com
DJ Katz, O Nabulsi, R Tal, JP Mulhall - BJU international, 2012 - Wiley Online Library
… Clomiphene citrate (CC) may be used as an alternative treatment in these patients with … To prospectively assess the andrological outcomes of long‐term clomiphene citrate (CC) …
J Brown, C Farquhar, J Beck… - Cochrane Database …, 2009 - cochranelibrary.com
… This review shows evidence supporting the effectiveness of clomiphene citrate and clomiphene in combination with dexamethasone for pregnancy rate only. There is limited evidence …
Number of citations: 272 www.cochranelibrary.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。